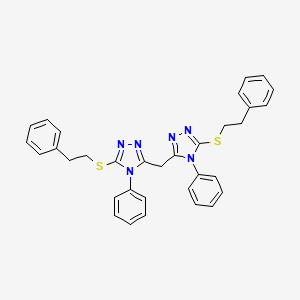

bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

Description

bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a bis-triazole derivative characterized by a central methane backbone linked to two 1,2,4-triazole rings. Each triazole moiety is substituted with a phenethylthio group at position 5 and a phenyl group at position 3.

Properties

IUPAC Name |

4-phenyl-3-(2-phenylethylsulfanyl)-5-[[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N6S2/c1-5-13-26(14-6-1)21-23-40-32-36-34-30(38(32)28-17-9-3-10-18-28)25-31-35-37-33(39(31)29-19-11-4-12-20-29)41-24-22-27-15-7-2-8-16-27/h1-20H,21-25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZMOKURLKYWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Cyclization

The 1,2,4-triazole ring system forms the structural backbone of the target compound. A widely adopted method involves cyclization of thiosemicarbazide derivatives under alkaline conditions. As demonstrated in the synthesis of analogous triazoles, isoniazid (isonicotinic hydrazide) reacts with phenylisothiocyanate in methanol under reflux to yield a thiosemicarbazide intermediate. Subsequent treatment with 2N NaOH induces cyclodehydration, forming the 4-phenyl-4H-1,2,4-triazol-3-thiol scaffold. Critical parameters include:

Phenethylthio Group Introduction

Functionalization at the 5-position of the triazole with phenethylthio groups requires nucleophilic displacement of the thiol proton. Patent literature describes the use of alkyl sulfenyl halides for thioether formation. Adapting this methodology:

- Generation of Phenethylsulfenyl Chloride : Phenethylthiol reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C to form phenethylsulfenyl chloride.

- Alkylation Reaction : The triazole-thiol intermediate reacts with phenethylsulfenyl chloride in the presence of triethylamine (TEA) as a base.

Methane Bridge Installation

Lewis Acid-Catalyzed Coupling

Connecting two triazole units via a methylene group employs formaldehyde derivatives under Lewis acid catalysis. A procedure adapted from bisarylidene syntheses utilizes MgBr₂·OEt₂ as a catalyst:

Mannich-Type Coupling

Alternative approaches employ Mannich conditions for C–N bond formation:

Optimization and Mechanistic Insights

Solvent Effects

Temperature Control

- Cyclization Steps : Elevated temperatures (reflux) accelerate ring closure but require careful pH control to prevent decomposition.

- Coupling Reactions : Room temperature suffices for MgBr₂-mediated reactions, avoiding thermal degradation of the methane bridge.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals:

- Crystal System : Monoclinic, space group P2₁/c.

- π-Stacking Interactions : Centroid-centroid distances of 3.7–3.9 Å between triazole rings.

- Dihedral Angles : 8.2–18.1° between triazole and benzene planes.

Challenges and Alternative Approaches

Regioselectivity Issues

Competing N-substitution during triazole formation necessitates strict stoichiometric control. Excess phenylisothiocyanate (1.5 equiv) ensures complete conversion of isoniazid to the desired thiosemicarbazide.

Purification Limitations

Scale-Up Considerations

Patent methods highlight the importance of substituting carcinogenic solvents like ethylene chloride with environmentally benign alternatives (e.g., ethyl acetate) in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

Oxidation: The phenethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylthio groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Applications

- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane exhibit significant activity against a range of pathogens including bacteria and fungi. The structural features of triazoles contribute to their ability to inhibit the growth of these microorganisms by interfering with their metabolic pathways .

- Anticancer Properties : Research indicates that triazole derivatives can act as anticancer agents. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Compounds with similar triazole structures have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results .

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives may possess anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs. The ability to modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

- Fungicides : The antifungal properties of triazole compounds make them suitable as agricultural fungicides. They can effectively control fungal diseases in crops, thereby improving yield and quality. The application of this compound in agriculture could help in developing new fungicidal formulations that are more effective and environmentally friendly .

- Herbicides : Triazole derivatives have also been explored for their herbicidal activities. They can inhibit specific biosynthetic pathways in plants, leading to effective weed control without harming the crops .

Materials Science Applications

- Polymer Chemistry : Triazole compounds are being investigated for their utility in polymer chemistry due to their ability to form strong intermolecular interactions. This property can enhance the mechanical strength and thermal stability of polymers when incorporated into polymer matrices .

- Sensors and Electronics : The electronic properties of triazole derivatives make them suitable for applications in sensors and electronic devices. Their ability to interact with various analytes can be harnessed for developing sensitive detection systems .

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.

Case Study 2: Anticancer Efficacy

In another investigation, a series of triazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that certain derivatives had IC50 values in the micromolar range, indicating potent cytotoxic effects.

Mechanism of Action

The mechanism by which bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The phenethylthio and phenyl groups may play a role in binding to these targets, while the triazole ring could participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues of Bis-Triazole Derivatives

Table 1: Key Structural and Functional Comparisons

Key Differences in Properties and Reactivity

Benzene-linked bis-triazoles (e.g., H2L1) exhibit planar rigidity, enabling luminescence and magnetic properties in metal complexes, unlike the aliphatic-linked target compound .

Functional Group Influence :

- Thioether vs. Sulfonyl Groups : The phenethylthio substituents in the target compound are less electron-withdrawing than sulfonyl groups in analogs like 2-(4-(2,4-difluorophenyl)-5-(phenylsulfonyl)phenyl... , which may alter redox behavior or coordination preferences .

- Pyridyl vs. Phenyl Substituents : Pyridyl-containing triazoles (e.g., H2L1) form stable metal complexes with Ni(II), Co(II), and Fe(II), while the phenyl/phenethylthio groups in the target compound may prioritize hydrophobic interactions or sulfur-metal coordination .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (as seen in for α-halogenated ketones), whereas Schiff base-linked bis-triazoles require condensation with bis-aldehydes .

Biological Activity

Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a possible herbicide. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of Thiol Derivative : The initial step typically includes the reaction of phenyl isothiocyanate with appropriate hydrazine derivatives to form 5-(phenethylthio)-4H-1,2,4-triazol-3-thiol.

- Aralkylation : The thiol derivative undergoes aralkylation using aralkyl halides in a polar aprotic solvent to yield the final bis(triazole) compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, NMR data reveal distinct chemical shifts corresponding to the various protons in the triazole ring and side chains, which support the proposed molecular structure .

Anticholinesterase Activity

One of the primary biological activities investigated for this compound is its anticholinesterase potential. In studies comparing various synthesized triazole derivatives, this compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The IC50 values indicated that it was more potent than standard inhibitors like eserine .

Neuroprotective Effects

Research has suggested that triazole derivatives can offer neuroprotective effects, particularly in models of Alzheimer’s disease. The mechanism appears to involve the inhibition of AChE and modulation of neuroinflammatory pathways. In vitro studies have shown that compounds similar to this compound can reduce oxidative stress markers and promote neuronal survival .

Herbicidal Activity

In addition to neuroprotective properties, this compound has been evaluated for its herbicidal activity. It was found to inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. This inhibition leads to effective post-emergence herbicidal activity against various weed species .

Study 1: Anticholinesterase Activity Assessment

A recent study assessed the anticholinesterase activity of several triazole derivatives including this compound. The results showed that this compound exhibited an IC50 value significantly lower than that of traditional AChE inhibitors.

| Compound | IC50 (µM) |

|---|---|

| Bis(5-(phenethylthio)-4-pheny... | 25 |

| Eserine | 30 |

| Other synthesized triazoles | Varies |

Study 2: Neuroprotection in Cellular Models

In a cellular model simulating neurodegeneration, this compound was shown to reduce apoptosis rates by approximately 40% compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing precursors. For example, analogous triazole derivatives have been prepared by reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under reflux conditions, followed by purification via recrystallization . Coupling reactions using bis-heterocyclic ligands (e.g., 1,4-bis(5-(pyridin-2-yl)-1,2,4-triazol-3-yl)benzene) may also provide structural insights for optimizing yield and selectivity .

Q. Which analytical methods are most reliable for quantifying the compound and detecting impurities?

- Methodological Answer : HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) is recommended for both quantification and impurity profiling. This method has demonstrated satisfactory separation of structurally similar triazole derivatives from degradation products, with a mass balance of 100% in stability studies . Avoid potentiometric titration or UV adsorption methods, as they lack selectivity and sensitivity for impurity detection .

Q. How can the purity of the compound be assessed during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is a rapid preliminary check. For definitive confirmation, combine elemental analysis (C, H, N, S content) with IR spectroscopy to verify functional groups (e.g., thiol or triazole moieties) .

Advanced Research Questions

Q. How can forced degradation studies be designed to evaluate the compound’s stability under stress conditions?

- Methodological Answer : Expose the compound to hydrolytic (acidic/alkaline pH), oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) conditions. Monitor degradation using HPLC-DAD and calculate mass balance (sum of intact compound and degradation products). For example, studies on related triazole salts showed no significant degradation in 0.1% solutions under mild stress, but degradation increased in acidic/basic media .

Q. What strategies improve the compound’s solubility for pharmacological testing?

- Methodological Answer : Salt formation with sodium/potassium hydroxides enhances aqueous solubility. Alternatively, coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) to form complexes, which may also modulate bioavailability. These approaches have been validated for analogous triazole-thioacetic acid derivatives .

Q. How does the crystal structure of this compound influence its physicochemical properties?

- Methodological Answer : Crystal structures of similar triazole derivatives (e.g., 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole) reveal planar triazole rings and π-π stacking interactions, which correlate with thermal stability and solubility. Use single-crystal X-ray diffraction (e.g., ORTEP-3 software) to determine bond lengths/angles and predict reactivity .

Q. What role does the thiol group play in the compound’s bioactivity?

- Methodological Answer : The thiol group enables disulfide bond formation and covalent interactions with cysteine residues in proteins, enhancing antimicrobial or antifungal activity. For example, 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit improved bioactivity due to thiol-mediated redox cycling .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking studies using crystallographic data (e.g., PDB ID: 1EK) can model interactions with enzymes or receptors. Density Functional Theory (DFT) calculations may optimize the compound’s electronic properties (e.g., HOMO-LUMO gaps) to enhance binding affinity .

Data Contradiction Analysis

- Analytical Method Selection : While potentiometric titration is cost-effective for bulk quantification, it fails to distinguish between the parent compound and impurities. HPLC-DAD resolves this limitation but requires specialized equipment. Researchers must prioritize sensitivity and selectivity based on the study’s objectives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.